molecular formula C16H22N2O2 B267637 N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

Cat. No. B267637
M. Wt: 274.36 g/mol
InChI Key: NFNLMJPPEWWVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea, also known as ACU-4429, is a small molecule therapeutic agent that has been developed for the treatment of neurodegenerative disorders such as Huntington's disease. This compound is a potent inhibitor of the huntingtin protein, which is implicated in the pathogenesis of Huntington's disease. ACU-4429 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a potent inhibitor of the huntingtin protein, which is implicated in the pathogenesis of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea binds to the huntingtin protein and prevents its aggregation, which is a key step in the development of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also promotes the clearance of mutant huntingtin protein by activating the autophagy pathway.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to have several biochemical and physiological effects in preclinical studies. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea reduces the levels of mutant huntingtin protein and improves motor function in animal models of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to activate the autophagy pathway, which is involved in the clearance of mutant huntingtin protein.

Advantages and Limitations for Lab Experiments

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has several advantages for use in lab experiments. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a potent inhibitor of the huntingtin protein and has been shown to reduce the levels of mutant huntingtin protein in preclinical studies. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases. However, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has some limitations for use in lab experiments. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is still in the clinical trial phase and its safety and efficacy in humans have not yet been fully established.

Future Directions

There are several future directions for research on N-[3-(allyloxy)phenyl]-N'-cyclohexylurea. One direction is to further investigate the safety and efficacy of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea in clinical trials. Another direction is to investigate the potential of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea for the treatment of other neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea involves several steps. The starting material is 3-allyloxyaniline, which is reacted with cyclohexylisocyanate to form the corresponding urea. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea. The synthesis of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been optimized to yield high purity and high yield.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been extensively studied in preclinical models of Huntington's disease. In these studies, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to reduce the levels of mutant huntingtin protein and improve motor function in animal models of the disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-cyclohexyl-3-(3-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h2,6,9-10,12-13H,1,3-5,7-8,11H2,(H2,17,18,19)

InChI Key

NFNLMJPPEWWVNX-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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